
(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone
Übersicht
Beschreibung
(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone, also known as MPMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrazole and morpholine, and its synthesis method and mechanism of action have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone is in the field of medicinal chemistry, where it has shown potential as a drug candidate for the treatment of various diseases. (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone has been shown to have anti-inflammatory and anti-cancer properties, and it has also been studied for its potential use in the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins in the body. (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, which are proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone for lab experiments is its high purity and stability. (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone is a well-characterized compound that can be easily synthesized and purified, making it an ideal candidate for various lab experiments. However, one of the limitations of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone. One of the most promising directions is the development of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone as a drug candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone and its potential applications in the field of medicinal chemistry. Additionally, studies are needed to optimize the synthesis method of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone and improve its solubility in water for easier use in lab experiments.
In conclusion, (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and explored. Further studies are needed to fully understand the potential of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone in various fields of scientific research.
Eigenschaften
IUPAC Name |
(1-methylpyrazol-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-7-8(6-10-11)9(13)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQCEEUHOCERHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


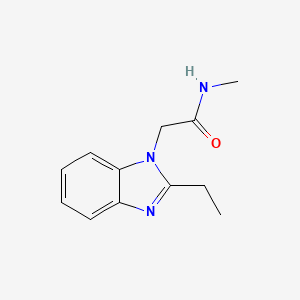
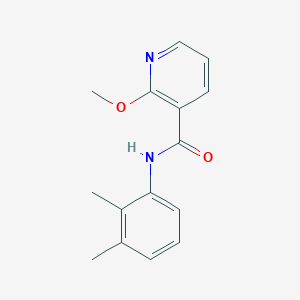



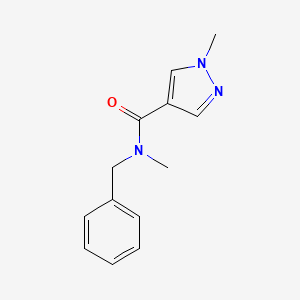
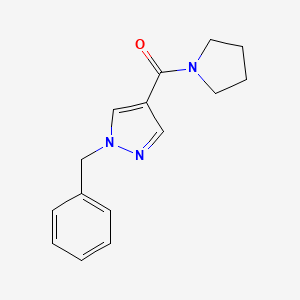
![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)

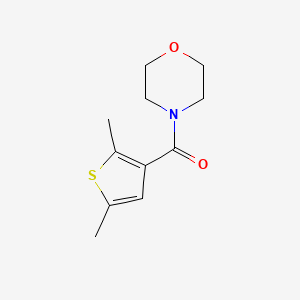
![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)

![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
